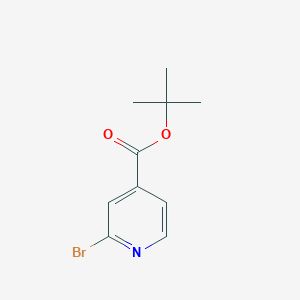

叔丁基 2-溴异烟酸酯

描述

Tert-butyl 2-bromoisonicotinate is a chemical compound with the molecular formula C10H12BrNO2. It is used in various chemical reactions and has been the subject of several scientific studies .

Synthesis Analysis

The synthesis of Tert-butyl 2-bromoisonicotinate has been described in several studies. For instance, one study reported the creation of butyl 2-bromoisonicotinate using Fischer esterification . This process involves the reaction of commercially available 2-bromo isonicotinic acid with n-butanol, using a catalytic amount of sulfuric acid (H2SO4) to form the product .Chemical Reactions Analysis

Tert-butyl 2-bromoisonicotinate is used in various chemical reactions. For example, it has been used in the synthesis of arylated butyl 2-bromoisonicotinate, which was tested for its antibacterial effectiveness against ESBL- E. coli ST 405 and MRSA pathogens .Physical and Chemical Properties Analysis

Tert-butyl 2-bromoisonicotinate has a molecular weight of 258.11. More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources .科学研究应用

合成和环境应用

合成酚类抗氧化剂:对合成酚类抗氧化剂 (SPA) 的研究,包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 等化合物,突出了它们在工业产品中广泛用于通过延迟氧化来延长保质期的作用。这些化合物存在于各种环境基质和人体组织中,表明广泛接触和潜在健康影响。未来的研究方向包括开发毒性更低、对环境影响更小的 SPA (Liu 和 Mabury,2020)。

甲基叔丁基醚的分解:通过在冷等离子体反应器中添加氢来分解甲基叔丁基醚 (MTBE) 的研究证明了环境修复污染物的替代方法。这项研究突出了射频等离子体反应器在将 MTBE 分解和转化为危害较小物质方面的有效性 (Hsieh 等人,2011)。

乙基叔丁基醚 (ETBE) 的生物降解:对 ETBE 在土壤和地下水中的生物降解和归宿的综述揭示了微生物在好氧条件下降解该化合物的能力,为受污染环境中醚氧合物的潜在生物修复策略提供了见解 (Thornton 等人,2020)。

MTBE 和 TBA 的微生物降解:MTBE 等燃料氧合剂在地下水中的归宿取决于它们在各种条件下的生物降解性。这篇综述讨论了 MTBE 和叔丁基醇 (TBA) 的好氧和厌氧降解途径,强调了了解特定地点条件对于有效的生物修复策略的重要性 (Schmidt 等人,2004)。

安全和危害

未来方向

作用机制

Mode of Action

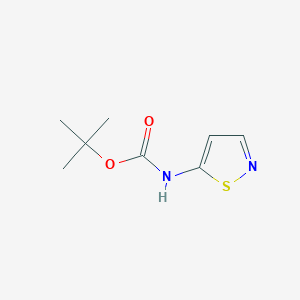

It is known that the compound can facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process involves the cleavage of the C−O bond in these groups, which is facilitated by the tris-4-bromophenylamminium cation radical, also known as magic blue (MB•+), and hydrosilane .

属性

IUPAC Name |

tert-butyl 2-bromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSLHTVAIZWDJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

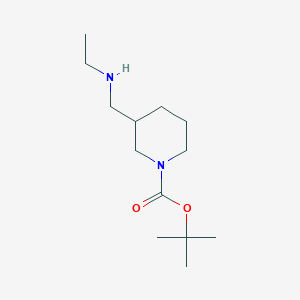

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)